molecular formula C9H5ClF4O B2503683 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride CAS No. 2387070-56-4

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

Cat. No. B2503683
CAS RN: 2387070-56-4
M. Wt: 240.58
InChI Key: XKFGPEAMLPPELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is a colorless to yellow liquid . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

This compound can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . It has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is FC6H3(CF3)COCl . The molecular weight is 226.56 .


Chemical Reactions Analysis

As a building block, this compound is used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.472 (lit.), a boiling point of 193 °C (lit.), and a density of 1.517 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . “2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride” could potentially be used in the synthesis of these drugs. For example, it could be used in the synthesis of potential drug molecules for various diseases and disorders .

Synthesis of Pexidartinib

Pexidartinib is a drug that has been synthesized using a compound similar to "2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride" . It’s possible that “2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride” could be used in a similar manner.

Synthesis of Travoprost

Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist. It was authorized for the treatment of glaucoma in adults . “2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride” could potentially be used in the synthesis of similar compounds.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its derivatives, which could potentially be synthesized using “2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride”, have been used in the agrochemical industry . For example, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market for the protection of crops from pests .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Intermediates

“2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride” has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .

Safety and Hazards

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFGPEAMLPPELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

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